molecular formula C17H16FN3O4S B11074876 N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11074876
M. Wt: 377.4 g/mol
InChI Key: BOXKPSUSKZLYDG-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of functional groups such as the sulfonamide, fluoro, and methyl groups adds to its chemical versatility and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the quinoxaline core through the condensation of an o-phenylenediamine derivative with a diketone The resulting quinoxaline intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The presence of the fluoro and sulfonamide groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline compounds.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C17H16FN3O4S/c1-10-12(18)5-4-6-13(10)19-26(24,25)11-7-8-14-15(9-11)21(3)17(23)16(22)20(14)2/h4-9,19H,1-3H3

InChI Key

BOXKPSUSKZLYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C(=O)N3C)C

Origin of Product

United States

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